

Preventing degradation of Nylon 6/66 during processing.

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Compound of Interest		
Compound Name:	Nylon 6/66	
Cat. No.:	B1584677	Get Quote

Technical Support Center: Nylon 6/66 Processing

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of **Nylon 6/66** during processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Nylon 6/66 degradation during processing?

A1: The two primary causes of **Nylon 6/66** degradation during processing are:

- Hydrolysis: Nylon is hygroscopic, meaning it readily absorbs moisture from the atmosphere.
 [1][2][3][4][5] If the moisture content is too high during processing, the water molecules can react with the polymer chains, breaking them down and reducing the molecular weight. This leads to a loss of mechanical properties and can cause surface defects.
- Thermal Degradation: When exposed to excessive temperatures or prolonged residence times in the processing equipment, the polymer chains of Nylon 6/66 can break down.[6][7]
 This results in reduced mechanical strength, discoloration, and the formation of volatile byproducts.[7][8] Melt temperatures above 300°C should be avoided for Nylon 66.[9][10]

Q2: Why is drying **Nylon 6/66** pellets before processing so critical?



A2: Drying **Nylon 6/66** pellets is crucial to prevent hydrolytic degradation.[2] Because nylons are hygroscopic, they absorb moisture from the air.[1][3][4][5] If this moisture is not removed before processing, the high temperatures in the extruder or injection molding machine will cause the water to hydrolyze the amide linkages in the polymer backbone. This scission of polymer chains leads to a reduction in molecular weight, which in turn causes a significant loss of mechanical properties such as strength and toughness, and can result in processing defects like splay marks and brittleness.[3][11] For optimal processing, the moisture content of **Nylon 6/66** should be below 0.2%.[1][5][6][9][12][13][14]

Q3: What are the visible signs of degradation in a processed Nylon 6/66 part?

A3: Visible signs of degradation in a processed **Nylon 6/66** part can include:

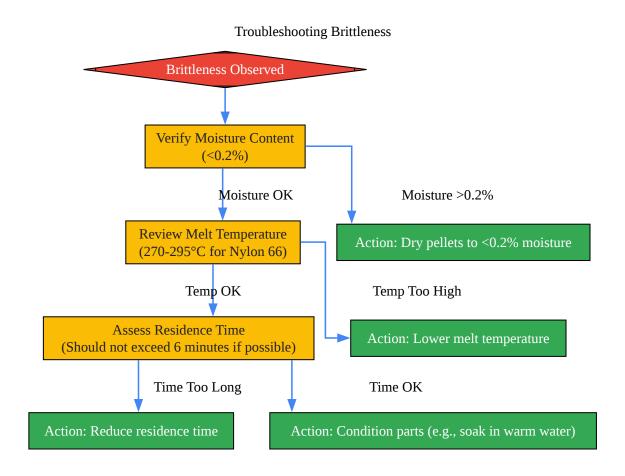
- Discoloration: Yellowing or browning of the part is a common indicator of thermal degradation.[1][11]
- Splay Marks or Silver Streaking: These surface defects, which look like silver streaks, are often caused by excessive moisture in the pellets, leading to hydrolysis.[1][3]
- Brittleness: Degraded parts may be brittle and prone to cracking, indicating a reduction in molecular weight and toughness.[11][15]
- Voids or Bubbles: The presence of internal voids or bubbles can be a sign of gas formation resulting from either hydrolysis or thermal decomposition.[1][2]
- Flash: The presence of thin, unwanted webs of plastic along the part's seam lines can sometimes be an indicator of a degraded, lower viscosity material.[11][15]

Troubleshooting Guides

Issue 1: Brittleness in Molded Parts

This guide helps to diagnose and resolve issues of brittleness in final **Nylon 6/66** components.





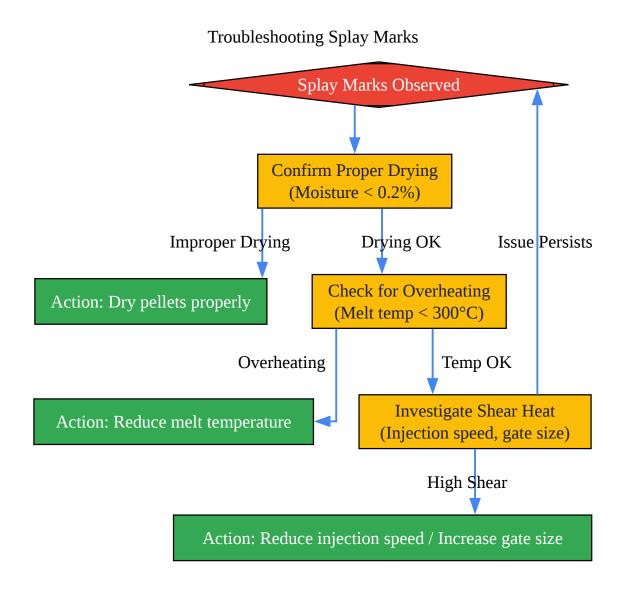
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Caption: Troubleshooting workflow for brittle **Nylon 6/66** parts.

Issue 2: Splay Marks on the Surface of Molded Parts

This guide provides a systematic approach to eliminating splay marks.





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Caption: Logical steps to resolve splay marks on Nylon 6/66 parts.

Data Presentation: Recommended Processing Parameters

The following tables summarize the recommended processing parameters for **Nylon 6/66** to minimize degradation.

Table 1: Drying Recommendations for Nylon 6/66



Parameter	Recommended Value	Source(s)
Moisture Content (Max)	0.2%	[1][5][6][9][12][13][14]
Drying Temperature	80 - 120°C (176 - 248°F)	[1][6][9][10]
Drying Time (Hot Air)	2 - 4 hours	[12][13][14]
Drying Time (Vacuum)	10 - 48 hours	[1]

Table 2: Injection Molding Parameters for Nylon 66

Parameter	Recommended Value	Source(s)
Melt Temperature	270 - 295°C (518 - 563°F)	[1][9][10][14]
Mold Temperature	80 - 95°C (176 - 203°F)	[9][10][14]
Maximum Melt Temperature	300°C (572°F)	[9][10]
Residence Time	< 6 minutes (if possible)	[12]
Regrind Level (Max)	20 - 25%	[12][13]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Onset of Thermal Degradation

Objective: To determine the temperature at which significant thermal degradation of a **Nylon 6/66** sample begins.

Methodology:

- Sample Preparation: Use a small amount of the Nylon 6/66 material (approximately 2-3 mg).
 [8] Ensure the sample is representative of the batch being tested.
- Instrument Setup:
 - Place the sample in a TGA crucible (e.g., platinum or ceramic).



- Place the crucible in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 40 cm³/min to prevent thermo-oxidative degradation.[7]

TGA Program:

- Equilibrate the sample at a low temperature (e.g., 30°C).
- Ramp the temperature from the initial temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[8]
- Continuously monitor the sample's weight as a function of temperature.

Data Analysis:

- Plot the weight percent of the sample as a function of temperature.
- The onset of degradation is typically determined as the temperature at which a significant weight loss begins. This can be more precisely determined from the peak of the derivative of the weight loss curve.[8]

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy for Detecting Chemical Changes

Objective: To identify changes in the chemical structure of **Nylon 6/66** due to degradation.

Methodology:

- Sample Preparation:
 - For unprocessed pellets, an Attenuated Total Reflectance (ATR)-FTIR can be used directly on the pellet surface.
 - For processed parts, a small, thin section can be cut from the part.
 - Alternatively, the sample can be dissolved in a suitable solvent (e.g., formic acid) and a film cast on a salt plate (e.g., KBr).
- Instrument Setup:



- Perform a background scan to account for atmospheric CO₂ and water vapor.
- Place the prepared sample in the FTIR spectrometer's sample compartment.
- Data Acquisition:
 - Scan the sample over a typical mid-infrared range (e.g., 4000 400 cm⁻¹).
 - Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
- Data Analysis:
 - Compare the FTIR spectrum of the processed/degraded sample to that of a virgin, undegraded sample.
 - Look for changes in characteristic peaks. For example, a decrease in the intensity of the amide N-H stretching band (around 3300 cm⁻¹) or the appearance of new peaks, such as those corresponding to carbonyl groups (around 1700-1750 cm⁻¹) or aromatic structures (around 1600 cm⁻¹), can indicate degradation.[7]

Protocol 3: Melt Flow Index (MFI) for Assessing Molecular Weight Reduction

Objective: To indirectly measure the extent of molecular weight reduction due to degradation by assessing the material's flow characteristics.

Methodology:

- Sample Preparation: Ensure the **Nylon 6/66** pellets or regrind are dried to the recommended moisture content (<0.2%).
- Instrument Setup:
 - Set the MFI instrument to the standard test conditions for Nylon 66 (e.g., 275°C, 5 kg load).
 - Preheat the barrel to the set temperature.
- MFI Measurement:



- Load a specified amount of the dried sample into the heated barrel.
- Allow the material to preheat for a specified time.
- Extrude the molten polymer through a standard die.
- Collect and weigh the extrudate over a specific time interval.
- Data Analysis:
 - Calculate the MFI in grams per 10 minutes.
 - An increase in the MFI of a processed sample compared to the virgin material indicates a
 decrease in viscosity and, consequently, a reduction in molecular weight due to
 degradation.

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